molecular formula C12H11Cl2NO B8637802 2-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanamine

2-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanamine

Cat. No.: B8637802
M. Wt: 256.12 g/mol
InChI Key: ZWZBDVSSIJEUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanamine is a useful research compound. Its molecular formula is C12H11Cl2NO and its molecular weight is 256.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

2-[5-(3,4-dichlorophenyl)furan-2-yl]ethanamine

InChI

InChI=1S/C12H11Cl2NO/c13-10-3-1-8(7-11(10)14)12-4-2-9(16-12)5-6-15/h1-4,7H,5-6,15H2

InChI Key

ZWZBDVSSIJEUOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CCN)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminium hydride (0.939 g, 24.8 mmol) in THF (20 ml) under nitrogen atmosphere at 0° C. was added slowly a solution of (E)-2-(5-(3,4-dichlorophenyl)furan-2-yl)ethenamine in THF (20 ml). Reaction mixture was stirred at RT for 1 h. Some methanol was added slowly to the mixture followed by addition of water. The mixture was evaporated, and the solid residue was extracted with EtOAc (3×). Combined EtOAc fractions were washed with 2M NaOH and brine. Organic phase was dried over Na2SO4, evaporated and purified by chromatography (CombiFlash, silica column, eluent: 10-20% MeOH/DCM) to give 227 mg (11%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 2.74 (t, 2H), 2.85 (t, 2H), 6.29 (d, 1H), 7.03 (d, 1H), 7.62 (dd, 1H), 7.63 (d, 1H), 7.88 (d, 1H).
Quantity
0.939 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
11%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.